Dichlorobis(3-methylbut-2-EN-1-YL)silane
Description
Dichlorobis(3-methylbut-2-en-1-yl)silane is an organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two 3-methylbut-2-enyl groups. The 3-methylbut-2-enyl substituents are branched alkenyl groups, which introduce steric and electronic effects that influence its reactivity and applications. This compound is primarily utilized in surface treatments, polymer crosslinking, and as a precursor for synthesizing hybrid organic-inorganic materials. Its unsaturated alkenyl groups enable participation in polymerization or coupling reactions, enhancing its utility in coatings and composite materials .
Properties
CAS No. |
184917-49-5 |
|---|---|
Molecular Formula |
C10H18Cl2Si |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
dichloro-bis(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C10H18Cl2Si/c1-9(2)5-7-13(11,12)8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
OKPGESYCLQNPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[Si](CC=C(C)C)(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(3-methylbut-2-en-1-yl)silane can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 3-methylbut-2-en-1-yl magnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
SiCl4+2C5H9MgBr→Cl2Si(C5H9)2+2MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation Reactions: The 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols or ketones.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Hydrolysis: This reaction occurs readily in the presence of moisture or aqueous solutions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include alkoxysilanes, aminosilanes, or thiolsilanes.
Oxidation Reactions: Products include alcohols or ketones derived from the oxidation of the 3-methylbut-2-en-1-yl groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Dichlorobis(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: Organosilicon compounds derived from this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of dichlorobis(3-methylbut-2-en-1-yl)silane and its derivatives involves interactions with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing for the modification of molecular structures. The 3-methylbut-2-en-1-yl groups can undergo chemical transformations, leading to the formation of biologically active compounds. The pathways involved in these transformations include nucleophilic substitution, oxidation, and hydrolysis reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organosilanes with dichloro-substituted silicon centers are widely employed in industrial and research settings. Below is a detailed comparison of Dichlorobis(3-methylbut-2-en-1-yl)silane with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Methyldichlorosilane (CH₃SiHCl₂)
- Substituents : One methyl group and two chlorine atoms.
- Reactivity: High hydrolytic reactivity due to the presence of two chlorine atoms, forming silanol (Si-OH) upon hydrolysis.
- Applications : Used as a precursor for silicone polymers and coatings. Unlike this compound, its smaller methyl group limits steric hindrance, making it more reactive but less thermally stable .
- Key Difference : Lacks unsaturated alkenyl groups, reducing its ability to participate in crosslinking or copolymerization reactions.
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
- Substituents : Two methyl groups and two chlorine atoms.
- Reactivity : Moderate hydrolytic stability compared to Methyldichlorosilane due to increased steric shielding from methyl groups.
- Applications: Widely used in silicone elastomers and water-repellent coatings.
- Key Difference : The absence of unsaturated bonds restricts its utility in applications requiring covalent bonding with organic matrices (e.g., epoxy resins) .
Methylphenyldichlorosilane (CH₃(C₆H₅)SiCl₂)
- Substituents : One methyl group, one phenyl group, and two chlorine atoms.
- Reactivity : The phenyl group introduces resonance stabilization, reducing hydrolytic reactivity while enhancing thermal stability.
- Applications : Employed in high-temperature coatings and flame-retardant materials. The aromatic phenyl group improves UV resistance but limits compatibility with aliphatic polymer matrices compared to alkenyl-substituted silanes .
- Key Difference : Lacks the alkenyl functional groups necessary for radical-initiated polymerization, a critical feature of this compound.
Dichlorobis[(2R)-2-ethylhexyl]silane
- Substituents : Two bulky 2-ethylhexyl groups and two chlorine atoms.
- Reactivity : Reduced hydrolysis rate due to steric hindrance from branched alkyl groups.
- Applications: Primarily used in lubricants and plasticizers.
Data Table: Comparative Properties of Dichlorosilanes
| Compound | Substituents | Reactivity (Hydrolysis) | Thermal Stability | Key Applications | Crosslinking Capability |
|---|---|---|---|---|---|
| This compound | Two 3-methylbut-2-enyl | Moderate | High | Polymer composites, anticorrosion | High (via alkenyl) |
| Methyldichlorosilane | One methyl | High | Low | Silicone precursors | None |
| Dimethyldichlorosilane | Two methyl | Moderate | Moderate | Water-repellent coatings | None |
| Methylphenyldichlorosilane | Methyl + phenyl | Low | Very High | High-temperature coatings | None |
| Dichlorobis[(2R)-2-ethylhexyl]silane | Two 2-ethylhexyl | Low | Moderate | Lubricants, plasticizers | None |
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